molecular formula C14H12Cl2N2O B10971633 1-(4-Chlorobenzyl)-3-(2-chlorophenyl)urea

1-(4-Chlorobenzyl)-3-(2-chlorophenyl)urea

Cat. No.: B10971633
M. Wt: 295.2 g/mol
InChI Key: NHJBNMVFLSZIOX-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZYL)-N’-(2-CHLOROPHENYL)UREA is an organic compound that belongs to the class of ureas These compounds are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZYL)-N’-(2-CHLOROPHENYL)UREA typically involves the reaction of 4-chlorobenzylamine with 2-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-CHLOROBENZYL)-N’-(2-CHLOROPHENYL)UREA might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZYL)-N’-(2-CHLOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its urea structure.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZYL)-N’-(2-CHLOROPHENYL)UREA depends on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of chlorinated aromatic rings can enhance its binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROBENZYL)-N’-(2-CHLOROPHENYL)THIOUREA: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    N-(4-CHLOROBENZYL)-N’-(2-CHLOROPHENYL)CARBAMATE: Similar structure but with an ester group instead of the urea group.

Properties

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-[(4-chlorophenyl)methyl]urea

InChI

InChI=1S/C14H12Cl2N2O/c15-11-7-5-10(6-8-11)9-17-14(19)18-13-4-2-1-3-12(13)16/h1-8H,9H2,(H2,17,18,19)

InChI Key

NHJBNMVFLSZIOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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